molecular formula C12H15BrN2O2 B7595713 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide

5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide

Cat. No. B7595713
M. Wt: 299.16 g/mol
InChI Key: PWECHFOJWBWVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide, also known as BRD 7232, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the displacement of BET proteins from chromatin and the subsequent downregulation of gene expression. This mechanism of action has been validated by various studies that have shown that 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 specifically targets BET proteins and does not affect other bromodomain-containing proteins.
Biochemical and Physiological Effects
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 has been shown to have potent antiproliferative effects in various cancer cell lines. This is attributed to the downregulation of oncogenes that are regulated by BET proteins. Additionally, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These effects make 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 a promising therapeutic agent for cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 in lab experiments is its specificity for BET proteins. This allows for the selective modulation of gene expression and the study of BET protein function. However, one limitation of using 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 is its relatively short half-life, which requires frequent dosing in cell culture experiments. Additionally, the effects of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 may be cell type-specific, which should be taken into consideration when interpreting the results of experiments.

Future Directions

The use of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 in scientific research is still expanding, with various future directions being explored. One potential direction is the development of more potent and selective BET inhibitors that can be used in clinical settings. Additionally, the combination of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 with other therapeutic agents is being investigated to enhance its efficacy in cancer treatment. Finally, the role of BET proteins in various diseases, such as neurodegenerative diseases and cardiovascular diseases, is being studied, which may lead to the development of novel therapies.
Conclusion
In conclusion, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 is a small molecule inhibitor that has been widely used in scientific research to study the function of BET proteins. Its specificity for BET proteins and its potent antiproliferative and anti-inflammatory effects make it a promising therapeutic agent for cancer and inflammatory diseases. With ongoing research, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 may have even more applications in the future.

Synthesis Methods

The synthesis of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 involves the reaction of 5-bromo-3-carboxypyridine with 3,3-dimethyl-2-oxobutyryl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of pure 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232.

Scientific Research Applications

5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 has been extensively used in scientific research as a tool to study the function of BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. By inhibiting BET proteins, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 can modulate gene expression and provide insight into the role of BET proteins in various cellular processes.

properties

IUPAC Name

5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)10(16)7-15-11(17)8-4-9(13)6-14-5-8/h4-6H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWECHFOJWBWVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide

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